molecular formula C19H16N2SSe B14452299 2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazole CAS No. 76379-44-7

2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazole

Cat. No.: B14452299
CAS No.: 76379-44-7
M. Wt: 383.4 g/mol
InChI Key: HNJDFERQFAZXOC-UHFFFAOYSA-N
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Description

2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazole is a complex organic compound that features both benzoselenazole and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazole typically involves the condensation of 3-ethyl-1,3-benzoselenazole with 3-ethyl-1,3-benzothiazole under specific reaction conditions. This process may require the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzothiazole and benzoselenazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazole has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.

    Pathways: Various biochemical pathways that the compound can influence, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-1,3-benzoselenazole
  • 3-Ethyl-1,3-benzothiazole
  • 2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole

Uniqueness

2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazole is unique due to its dual benzoselenazole and benzothiazole structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

CAS No.

76379-44-7

Molecular Formula

C19H16N2SSe

Molecular Weight

383.4 g/mol

IUPAC Name

2-[3-(3-ethyl-1,3-benzoselenazol-2-ylidene)prop-1-enyl]-1,3-benzothiazole

InChI

InChI=1S/C19H16N2SSe/c1-2-21-15-9-4-6-11-17(15)23-19(21)13-7-12-18-20-14-8-3-5-10-16(14)22-18/h3-13H,2H2,1H3

InChI Key

HNJDFERQFAZXOC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2[Se]C1=CC=CC3=NC4=CC=CC=C4S3

Origin of Product

United States

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